Formetanate

描述

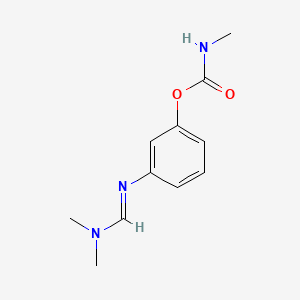

Structure

3D Structure

属性

IUPAC Name |

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFNNCGOSPBBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23422-53-9 (mono-hydrochloride) | |

| Record name | Formetanate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041990 | |

| Record name | Formetanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22259-30-9 | |

| Record name | Formetanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetanate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formetanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMETANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532HEC1KKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Formetanate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate hydrochloride is a potent acaricide and insecticide belonging to the N-methyl carbamate class of pesticides. Its primary mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of both insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the target pest. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of this compound hydrochloride's action on AChE. It includes a summary of available quantitative data on its inhibitory activity and a detailed experimental protocol for assessing its effects on AChE.

Introduction

This compound hydrochloride is a broad-spectrum pesticide used to control a variety of mites and insects on agricultural crops.[1][2] Its efficacy stems from its ability to disrupt the normal functioning of the nervous system in target organisms.[3] The core of this neurotoxic action lies in its interaction with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine, a key neurotransmitter.[3][4]

This guide will delve into the specifics of this mechanism, providing a detailed understanding for researchers and professionals involved in pesticide development, neurotoxicology, and related fields.

The Cholinergic Synapse and the Role of Acetylcholinesterase

To comprehend the mechanism of action of this compound hydrochloride, it is essential to first understand the function of the cholinergic synapse. In a healthy nervous system, nerve impulses are transmitted across the synaptic cleft by the release of acetylcholine from the presynaptic neuron. Acetylcholine then binds to receptors on the postsynaptic neuron, propagating the nerve signal. To terminate this signal and allow for the transmission of new signals, AChE rapidly hydrolyzes acetylcholine into choline and acetic acid.

Figure 1: Normal Cholinergic Synaptic Transmission.

Mechanism of Action of this compound Hydrochloride

This compound hydrochloride, as a carbamate insecticide, disrupts this finely tuned process by inhibiting AChE.[3][4] The carbamate moiety of the this compound molecule binds to the serine hydroxyl group in the active site of the AChE enzyme.[5] This binding is reversible, forming a carbamylated enzyme that is temporarily inactive.[3][5]

The key difference between carbamate and organophosphate insecticides is the stability of this enzyme-inhibitor complex. While organophosphates form a very stable, essentially irreversible bond with AChE, the carbamylated enzyme formed by this compound hydrochloride can be hydrolyzed, albeit at a much slower rate than the hydrolysis of acetylcholine.[3] This allows for the eventual, albeit slow, regeneration of active AChE.[5]

The consequence of this inhibition is the accumulation of acetylcholine in the synaptic cleft.[3] This leads to a state of continuous stimulation of acetylcholine receptors on the postsynaptic membrane, causing hyperexcitation of the nervous system.[5] The clinical signs of this neurotoxicity in insects include tremors, paralysis, and ultimately, death.[3][4]

References

- 1. This compound (Ref: SN 36056) [sitem.herts.ac.uk]

- 2. Infocris Pesticide Database - this compound hydrochloride [nucleus.iaea.org]

- 3. This compound hydrochloride | 23422-53-9 | Benchchem [benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

what is the chemical structure of Formetanate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetanate is a synthetic carbamate ester widely utilized as a contact and stomach-action insecticide and acaricide.[1][2] It is effective against a range of agricultural pests, including spider mites and certain insects like Diptera, Hemiptera, and Thysanoptera, on crops such as fruits, vegetables, and alfalfa.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological data of this compound. It is also commonly available as a hydrochloride salt, this compound hydrochloride, which exhibits high water solubility.[3][4]

Chemical Structure and Identifiers

This compound's chemical structure consists of a phenyl ring substituted with a methylcarbamate group and a dimethylaminomethylideneamino group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate[1] |

| CAS Number | 22259-30-9 (this compound)[1][5]; 23422-53-9 (this compound HCl)[6] |

| Molecular Formula | C₁₁H₁₅N₃O₂ (this compound)[1][5]; C₁₁H₁₆ClN₃O₂ (this compound HCl)[3] |

| SMILES | CNC(=O)OC1=CC=CC(=C1)N=CN(C)C[1] |

| InChI | InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15)[1][5] |

| InChIKey | RMFNNCGOSPBBAD-UHFFFAOYSA-N[1][5] |

Physicochemical and Toxicological Properties

This compound is a colorless or white crystalline solid with a faint odor.[1] Its hydrochloride salt is a white to yellowish crystalline solid or powder.[2][7]

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (this compound) | Value (this compound HCl) |

| Molecular Weight | 221.26 g/mol [1][8] | 257.72 g/mol [7] |

| Melting Point | 102 °C[6] | 200-202 °C (decomposes)[2][7] |

| Water Solubility | Varies (e.g., 6.3 g/L, 100 mg/L reported)[7] | 822,000 mg/L at 25 °C[2] |

| Vapor Pressure | - | 1.6 x 10⁻⁶ Pa at 25 °C[2] |

Table 3: Acute Toxicological Data for this compound Hydrochloride

| Route | Species | Value | Toxicity Category |

| Oral | Rat | - | High (Category I)[9][10] |

| Dermal | - | - | Low (Category III)[9][10] |

| Inhalation | Rat | LC50 = 0.29 mg/L[10] | Moderate (Category II)[9][10] |

This compound HCl is not an eye irritant but is classified as a dermal sensitizer.[9][10]

Mechanism of Action

As a carbamate pesticide, this compound's primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][4][9] This inhibition is achieved through the carbamoylation of the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses.[1][4] This results in continuous nerve impulse transmission, causing neurotoxicity in target pests.[4] Unlike organophosphates, the binding of carbamates like this compound to AChE is reversible, allowing for the reactivation of the enzyme.[4][9] Consequently, the toxic effects are characterized by a rapid onset and recovery.[10]

References

- 1. This compound | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 23422-53-9: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 4. This compound hydrochloride | 23422-53-9 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Synthesis of Formetanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a potent acaricide and insecticide, is a carbamate ester derivative widely utilized in agriculture. Its synthesis is a multi-step process involving the formation of a key formamidine intermediate followed by carbamoylation. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the chemical intermediates, reaction mechanisms, and experimental protocols. Quantitative data from cited procedures are summarized for clarity, and a visual representation of the synthesis pathway is provided to facilitate understanding.

Introduction

This compound, chemically known as (E)-N,N-dimethyl-N'-(3-(((methylamino)carbonyl)oxy)phenyl)methanimidamide, is a cholinesterase inhibitor used to control mites and insects on various crops. The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a formamidine intermediate from 3-aminophenol. The second step is the reaction of this intermediate with methyl isocyanate to yield the final product. The hydrochloride salt of this compound is often the commercially available form due to its increased stability and solubility.

Synthesis Pathway and Intermediates

The synthesis of this compound proceeds through the following key steps:

Step 1: Synthesis of N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

The initial step involves the reaction of 3-aminophenol with a formylating agent derived from N,N-dimethylformamide (DMF). A common method utilizes the Vilsmeier reagent, which can be formed in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Starting Material: 3-Aminophenol

-

Reagent: N,N-Dimethylformamide (DMF) and a chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride)

-

Intermediate: N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

-

Byproducts: Vary depending on the chlorinating agent used (e.g., phosphoric acid, sulfur dioxide, HCl).

Step 2: Synthesis of this compound

The intermediate, N'-(3-hydroxyphenyl)-N,N-dimethylformamidine, is then reacted with methyl isocyanate to form the carbamate ester, yielding this compound. This reaction is typically carried out in an inert solvent.

-

Starting Material: N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

-

Reagent: Methyl isocyanate (MIC)

-

Product: this compound (m-[[(Dimethylamino)methylene]amino]phenyl methylcarbamate)

Step 3: Formation of this compound Hydrochloride (Optional)

For enhanced stability and solubility, this compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

-

Starting Material: this compound

-

Reagent: Hydrochloric acid (HCl)

-

Product: this compound hydrochloride

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

Method A: Using Phosphorus Oxychloride

-

To a solution of 3-aminophenol (10.9 g, 0.1 mol) in a suitable inert solvent such as toluene or dichloromethane, N,N-dimethylformamide (7.3 g, 0.1 mol) is added.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

Phosphorus oxychloride (15.3 g, 0.1 mol) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice and then neutralized with a base, such as sodium hydroxide solution, to a pH of 8-9.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N'-(3-hydroxyphenyl)-N,N-dimethylformamidine.

-

The crude product can be purified by recrystallization or column chromatography.

Method B: Using Thionyl Chloride

-

In a reaction vessel, N,N-dimethylformamide (21.9 g, 0.3 mol) is cooled to 0-5 °C.

-

Thionyl chloride (13.1 g, 0.11 mol) is added dropwise while maintaining the temperature below 10 °C.

-

3-Aminophenol (10.9 g, 0.1 mol) is then added portion-wise to the reaction mixture.

-

The mixture is heated to 60-70 °C and stirred for 3-5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and poured into a solution of sodium hydroxide to neutralize the excess acid.

-

The precipitated product is filtered, washed with water, and dried to give N'-(3-hydroxyphenyl)-N,N-dimethylformamidine.

Synthesis of this compound from N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

-

N'-(3-hydroxyphenyl)-N,N-dimethylformamidine (16.4 g, 0.1 mol) is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

-

Methyl isocyanate (5.7 g, 0.1 mol) is added dropwise to the solution at room temperature. A slight exotherm may be observed.

-

The reaction mixture is stirred at room temperature for 1-3 hours. The reaction can be monitored by TLC or HPLC.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Preparation of this compound Hydrochloride

-

This compound (22.1 g, 0.1 mol) is dissolved in a suitable solvent such as isopropanol or acetone.

-

A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in an inert solvent) is added slowly with stirring until the pH of the solution is acidic (pH 2-3).

-

The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 3-Aminophenol, N,N-Dimethylformamide | Phosphorus oxychloride, Toluene | 0-10, then RT | 2-4 | 85-95 |

| 1b | 3-Aminophenol, N,N-Dimethylformamide | Thionyl chloride | 60-70 | 3-5 | 80-90 |

| 2 | N'-(3-hydroxyphenyl)-N,N-dimethylformamidine, Methyl isocyanate | Toluene or THF | Room Temperature | 1-3 | 90-98 |

| 3 | This compound | Hydrochloric acid, Isopropanol | Room Temperature | 0.5-1 | >95 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualization

Caption: Synthetic pathway of this compound Hydrochloride.

Conclusion

The synthesis of this compound is a well-established process that can be performed with high yields. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the formation of the formamidine intermediate and the subsequent reaction with the highly reactive methyl isocyanate. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this compound and related compounds. As with all chemical syntheses, appropriate safety precautions should be taken, especially when handling hazardous reagents such as phosphorus oxychloride, thionyl chloride, and methyl isocyanate.

Formetanate Hydrochloride: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Formetanate hydrochloride is a carbamate insecticide and acaricide known for its efficacy against a range of agricultural pests.[1] Its mode of action involves the inhibition of the enzyme acetylcholinesterase, which is critical for nerve function.[2][3] This technical guide provides an in-depth analysis of the physical and chemical properties of this compound HCl, complete with experimental methodologies and visual representations of its metabolic breakdown.

Core Physicochemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound hydrochloride, providing a comprehensive reference for laboratory and development settings.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [1] |

| Molecular Weight | 257.72 g/mol | [4][5] |

| Appearance | White to yellowish crystalline solid or powder with a faint odor. | [5][6][7] |

| Melting Point | Decomposes in the range of 191.2 °C to 202 °C. | [7][8][9][10][11] |

| Density | Approximately 1.09 - 1.36 g/cm³ | [9][10] |

| Vapor Pressure | 1.6 x 10⁻⁶ Pa (at 25 °C) | [9][10] |

| pKa | 8.0 - 8.1 | [8][9][10][12][13] |

| LogP (Octanol/Water Partition Coefficient) | -0.0014 to <0.002 | [8][13][14] |

Solubility Data

| Solvent | Solubility | Temperature | References |

| Water | 82.2 g/100 mL / 822,000 mg/L | 25 °C | [9][10][12][15] |

| Methanol | 28.3 g/100 mL / 283,000 mg/L | 20 °C | [8][13][14] |

| Dichloromethane | 0.03 g/100 mL / 303 mg/L | 20 °C | [8][13][14] |

| Acetone | 0.007 g/100 mL | 20 °C | [8] |

| Toluene | 0.001 g/100 mL / 10 mg/L | 20 °C | [8][13][14] |

| Ethyl Acetate | 0.0001 g/100 mL | 20 °C | [8] |

| n-Hexane | <0.00005 g/100 mL / 5 mg/L | 20 °C | [8][13][14] |

| DMSO | Slightly soluble | Not Specified | [9][12] |

Spectral Data

| Spectral Type | Wavelength (λmax) and Molar Absorptivity (ε) | pH |

| UV-Vis | 208 nm (ε = 21400 L mol⁻¹ cm⁻¹), 251 nm (ε = 16400 L mol⁻¹ cm⁻¹) | 7 |

| 208 nm (ε = 21500 L mol⁻¹ cm⁻¹), 250 nm (ε = 16400 L mol⁻¹ cm⁻¹) | 1.2 | |

| 238 nm (ε = 21800 L mol⁻¹ cm⁻¹), 265 nm (ε = 11000 L mol⁻¹ cm⁻¹), 295 nm (ε = 6670 L mol⁻¹ cm⁻¹) | 13.1 |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are summaries of experimental protocols used for the analysis of this compound HCl.

Determination of this compound Hydrochloride Residues by LC-MS/MS

This method is designed for the quantification of this compound HCl in agricultural products.[16][17]

-

Extraction: The sample is homogenized and this compound HCl is extracted using acetonitrile. The stability of this compound HCl in acetonitrile makes it a suitable extraction solvent.[16][17]

-

Purification: The crude extract undergoes a cleanup procedure to remove interfering substances. This is achieved using a combination of ethylenediamine-N-propyl silylation silica gel and graphite carbon mini columns.[16][17]

-

Quantification: The purified sample solution is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is performed using an external solvent calibration curve.[16][17] The limit of quantitation for this method has been reported to be 0.01 mg/kg.[16][17]

Analysis of this compound Hydrochloride by High-Performance Liquid Chromatography (HPLC)

This method outlines the determination of this compound HCl in strawberries.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector set at a wavelength of 254 nm, an injector with a 25-μL loop, a pump system, and an integrator is used.[18]

-

Chromatographic Separation: Separation is achieved using a Lichrospher 100 RP-8 column (5 μm, 250 × 4.6 mm).[18]

-

Mobile Phase: The mobile phase consists of a mixture of basic buffer and acetonitrile (70:30) at a flow rate of 1.0 mL/min at room temperature.[18]

-

Quantification: The concentration of this compound HCl is determined by comparing the peak area of the sample to that of a standard of known concentration.[18]

Visualizing Molecular Interactions and Processes

Diagrams are essential tools for illustrating complex biological and chemical processes. The following diagrams, generated using Graphviz (DOT language), depict the metabolic pathway of this compound and a typical analytical workflow.

Caption: Metabolic pathway of this compound.

References

- 1. CAS 23422-53-9: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 2. This compound hydrochloride [sitem.herts.ac.uk]

- 3. This compound | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | CAS#:23422-53-9 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. This compound hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23422-53-9・this compound Hydrochloride Standard・060-03541[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 23422-53-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound hydrochloride|lookchem [lookchem.com]

- 11. Buy this compound hydrochloride | 23422-53-9 | >98% [smolecule.com]

- 12. This compound HYDROCHLORIDE | 23422-53-9 [chemicalbook.com]

- 13. This compound hydrochloride [sitem.herts.ac.uk]

- 14. This compound (Ref: SN 36056) [sitem.herts.ac.uk]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Determination of this compound Hydrochloride in Agricultural Products by LC-MS/MS [jstage.jst.go.jp]

- 17. [Determination of this compound Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Formetanate's Mode of Action on the Insect Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a carbamate insecticide, exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide provides a detailed examination of the molecular mechanisms underlying this compound's mode of action, including its interaction with AChE at the synaptic cleft. Furthermore, it explores the mechanisms by which insects, particularly the two-spotted spider mite Tetranychus urticae, develop resistance to this compound. Experimental methodologies for assessing AChE inhibition are detailed, and key quantitative data are presented for comparative analysis. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's neurotoxic profile.

Introduction

This compound is a carbamate insecticide and acaricide used to control a range of pests on various agricultural crops.[1][2] Like other carbamates, its insecticidal properties are rooted in its ability to disrupt the normal functioning of the insect nervous system. The primary target of this compound is acetylcholinesterase (AChE), an enzyme essential for the termination of nerve impulses at cholinergic synapses.[1][2][3] This guide delves into the technical details of this compound's mode of action, providing a resource for researchers and professionals in the fields of toxicology, neurobiology, and pesticide development.

Primary Mode of Action: Acetylcholinesterase Inhibition

The insect nervous system relies on the precise transmission of nerve impulses across synapses. In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal. To terminate this signal, ACh is rapidly hydrolyzed by AChE into choline and acetic acid.[3]

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This binding is reversible, but it temporarily prevents ACh from accessing the active site, leading to its accumulation in the synaptic cleft.[3] The excess ACh continuously stimulates the postsynaptic receptors, causing hyperexcitation of the nervous system. This uncontrolled nerve firing leads to tremors, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the normal function of a cholinergic synapse and the disruptive action of this compound.

Quantitative Data on this compound Efficacy

Table 1: LC50 Values of this compound against Tetranychus urticae

| Strain | LC50 (% Active Ingredient) | Reference |

| Susceptible | 0.0018 | [4] |

| Resistant | 0.086 | [4] |

These data highlight the significant difference in susceptibility between resistant and susceptible populations of the two-spotted spider mite.

Insecticide Resistance to this compound

The development of resistance is a significant challenge in pest management. For this compound, resistance has been documented in populations of the two-spotted spider mite, Tetranychus urticae.[4] The primary mechanisms of resistance to carbamate insecticides, including this compound, fall into two main categories: target-site insensitivity and metabolic resistance.

Target-Site Insensitivity

This mechanism involves genetic mutations in the gene encoding AChE. These mutations alter the structure of the enzyme's active site, reducing its binding affinity for the carbamate inhibitor while ideally maintaining its ability to hydrolyze acetylcholine. This allows the nervous system to function more normally in the presence of the insecticide. While this is a known mechanism for carbamate resistance in general, specific mutations in the AChE gene of insects conferring resistance to this compound are not well-documented in the available literature.

Metabolic Resistance

Insects can evolve enhanced metabolic pathways to detoxify insecticides before they reach their target site. This is often achieved through the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.[5][6] Studies on carbamate resistance in various insect species suggest that these enzyme families play a crucial role in breaking down the insecticide into less toxic metabolites. In the case of this compound resistance in T. urticae, the immigration of resistant mites from surrounding vegetation has been identified as a key factor in the development of resistance in strawberry fields.[4] This suggests that pre-existing resistance, likely based on metabolic mechanisms, is a significant driver of control failure.

Logical Flow of Resistance Development

The following diagram illustrates the key pathways leading to the development of this compound resistance in an insect population.

Potential for Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the primary mode of action of this compound is AChE inhibition, the potential for off-target effects on other neuronal receptors is an area of interest for a comprehensive toxicological profile. Nicotinic acetylcholine receptors (nAChRs) are another major class of cholinergic receptors in the insect nervous system and are the target of neonicotinoid insecticides.[7][8] However, a thorough review of the available scientific literature did not yield any direct evidence of this compound acting as an agonist or antagonist of insect nAChRs. Binding studies and electrophysiological experiments on insect nAChRs have been extensive for neonicotinoids and other compounds, but this compound has not been identified as a significant interactor.[7] Therefore, at present, the primary and overwhelmingly dominant mode of action of this compound remains the inhibition of AChE.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman.[9][10]

Principle of the Ellman Assay

This assay measures the activity of AChE by monitoring the production of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro AChE inhibition assay using the Ellman method.

Detailed Methodology

Materials:

-

96-well microplate

-

Spectrophotometer capable of reading at 412 nm

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCh) solution

-

Purified or crude insect acetylcholinesterase preparation

-

This compound stock solution and serial dilutions

-

Control (vehicle) solution

Procedure:

-

Plate Setup:

-

Blank wells: Contain buffer, DTNB, and ATCh (no enzyme).

-

Control wells: Contain buffer, DTNB, enzyme, and vehicle.

-

Test wells: Contain buffer, DTNB, enzyme, and various concentrations of this compound.

-

-

Reagent Addition:

-

To each well, add the appropriate volumes of buffer, DTNB solution, and either the this compound dilution or vehicle.

-

Add the AChE enzyme solution to the control and test wells.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCh substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound's mode of action on the insect nervous system is well-characterized as the reversible inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine at the synapse, resulting in neurotoxic hyperexcitation. While the primary molecular target is clear, the development of resistance in pest populations, driven by both target-site insensitivity and enhanced metabolic detoxification, poses a continuous challenge to its efficacy. Further research into the specific molecular mechanisms of this compound resistance in various insect species is warranted to develop effective resistance management strategies. The potential for interactions with other neuronal targets, such as nAChRs, appears to be minimal based on current knowledge. The standardized experimental protocols, such as the Ellman assay, remain crucial tools for evaluating the inhibitory potency of this compound and other AChE-targeting insecticides.

References

- 1. scribd.com [scribd.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Insect-specific irreversible inhibitors of acetylcholinesterase in pests including the bed bug, the eastern yellowjacket, German and American cockroaches, and the confused flour beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. Electrophysiological studies and pharmacological properties of insect native nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bifunctional Pesticide Properties of Formetanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a member of the N-methyl carbamate and formamidine chemical classes, exhibits a unique bifunctional mode of action as a potent acaricide and insecticide. This dual activity stems from its ability to inhibit the critical enzyme acetylcholinesterase (AChE) through its carbamate moiety and to act as a competitive inhibitor at octopamine receptors via its formamidine group. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and toxicological profile of this compound. Detailed experimental protocols for assessing its efficacy and elucidating its metabolic pathways are presented, alongside quantitative data on its activity against various pests. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex biological interactions.

Chemical and Physical Properties

This compound is the common name for [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate. It is most commonly available as a hydrochloride salt, this compound hydrochloride, which is a white to yellowish crystalline solid with a faint odor.[1] Its bifunctional nature is conferred by the presence of both a carbamate ester and a formamidine group within its molecular structure.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₅N₃O₂ | [3] |

| Molecular Weight | 221.26 g/mol | [3] |

| CAS Number | 22259-30-9 | [3] |

| This compound Hydrochloride CAS Number | 23422-53-9 | [4] |

| This compound Hydrochloride Molecular Formula | C₁₁H₁₆ClN₃O₂ | [4] |

| This compound Hydrochloride Molecular Weight | 257.72 g/mol | [4] |

| Water Solubility | High | [5] |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor; Octopamine receptor antagonist | [2][6] |

| Pesticide Class | Carbamate; Formamidine | [2] |

Bifunctional Mechanism of Action

This compound's broad-spectrum activity against both mites and insects is a direct result of its two distinct modes of action.

Acetylcholinesterase Inhibition (Carbamate Moiety)

The N-methyl carbamate portion of the this compound molecule is responsible for its insecticidal activity through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and other animals.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft, a process essential for terminating nerve impulses.

This compound acts as a competitive inhibitor of AChE. The carbamate group binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic process.[3] The resulting accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[3]

Octopamine Receptor Antagonism (Formamidine Moiety)

The formamidine group of this compound contributes to its acaricidal and insecticidal activity by acting as a competitive inhibitor of octopamine receptors.[2] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine in vertebrates. It is involved in regulating various physiological processes, including muscle contraction, metabolism, and behavior.

By binding to octopamine receptors, this compound blocks the action of endogenous octopamine. This disruption of octopaminergic signaling leads to a range of sublethal and lethal effects, including altered behavior, reduced feeding, and disruption of reproduction. This secondary mode of action is particularly important for its efficacy against mite populations that may have developed resistance to other classes of pesticides.

Efficacy and Toxicological Data

The dual mode of action of this compound results in its efficacy against a range of agricultural pests. However, this also contributes to its toxicity profile, which necessitates careful handling and application.

Efficacy Against Target Pests

This compound has demonstrated effectiveness against various mite and insect pests. The following table summarizes available LC50 (lethal concentration for 50% of the test population) data. It is important to note that LC50 values can vary depending on the specific life stage of the pest, environmental conditions, and the bioassay methodology employed.

| Target Pest | Common Name | LC50 Value | Exposure Time | Reference(s) |

| Tetranychus urticae | Two-spotted spider mite | 3.41 mg/mL (for a resistant strain) | - | |

| Frankliniella occidentalis | Western flower thrips | Resistance has been recorded | - | [6] |

Further research is required to populate this table with more comprehensive and comparative LC50 values across a wider range of pests and exposure times.

Toxicity to Non-Target Organisms

While effective against target pests, this compound also poses a risk to beneficial organisms and other non-target species.

| Organism | Species | Toxicity Value | Notes | Reference(s) |

| Predatory Mite | Typhlodromus pyri | Unfavorably selective (more toxic to predator than pest) | Orchard trials | [7] |

| Honey Bee | Apis mellifera | High toxicity | Adult oral LD50: 0.16 µ g/bee | [8] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's properties.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the in vitro inhibitory potential of this compound on acetylcholinesterase.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound hydrochloride standard solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound hydrochloride in the appropriate solvent (e.g., water or DMSO, ensuring the final solvent concentration in the assay is minimal and consistent across all wells).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or solvent for control wells)

-

AChE solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine product of ATCI hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

For kinetic analysis, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). Construct Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[3][9]

-

Competitive Radioligand Binding Assay for Octopamine Receptor

This protocol describes a method to assess the competitive binding of this compound to insect octopamine receptors using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for insect octopamine receptors.

Materials:

-

Cell membranes expressing the insect octopamine receptor of interest.

-

A suitable radioligand (e.g., [³H]-octopamine or another high-affinity labeled antagonist).

-

This compound hydrochloride standard solutions of varying concentrations.

-

A non-labeled competitor for determining non-specific binding (e.g., a high concentration of unlabeled octopamine).

-

Binding buffer (e.g., Tris-HCl with appropriate salts).

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize insect tissues known to express octopamine receptors (e.g., nerve cords, brain) or cultured cells transfected with the receptor gene in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In microcentrifuge tubes or a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled competitor.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the mixtures at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding samples, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10][11]

-

Insect Metabolism Study

This protocol provides a general framework for investigating the metabolism of this compound in insects using liquid chromatography-mass spectrometry (LC-MS).

Objective: To identify and quantify the metabolites of this compound in a target insect species.

Materials:

-

Live insects of the target species.

-

This compound hydrochloride solution.

-

Apparatus for topical application or for incorporating the pesticide into the diet.

-

Homogenizer.

-

Organic solvents (e.g., acetonitrile, methanol).

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional).

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS/MS).

-

Analytical standards of this compound and potential metabolites (if available).

Procedure:

-

Dosing of Insects:

-

Treat a group of insects with a known dose of this compound, either through topical application to the cuticle or by providing a diet containing the pesticide.

-

Maintain a control group of untreated insects.

-

-

Sample Collection and Extraction:

-

At various time points after treatment, collect the insects.

-

Homogenize the insects in an appropriate solvent (e.g., acetonitrile) to extract this compound and its metabolites.

-

Centrifuge the homogenate to pellet the insect debris.

-

-

Sample Cleanup:

-

If necessary, clean up the extract to remove interfering matrix components using techniques such as liquid-liquid extraction or solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Inject the cleaned-up extract into the LC-MS/MS system.

-

Develop a chromatographic method to separate this compound from its potential metabolites.

-

Use the mass spectrometer to detect and identify the parent compound and its metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

-

Quantify the detected compounds by comparing their peak areas to those of analytical standards.

-

-

Data Analysis and Pathway Elucidation:

Conclusion

This compound's bifunctional properties as both an acetylcholinesterase inhibitor and an octopamine receptor antagonist make it a versatile and effective pesticide. Understanding its dual mode of action at a molecular level is crucial for managing resistance, assessing its environmental impact, and for the rational design of new, more selective pest control agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions of this compound with its biological targets and its metabolic fate in various organisms. Continued research in these areas will be vital for optimizing the use of this and similar compounds in integrated pest management strategies.

References

- 1. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound hydrochloride [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Entometabolomics: applications of modern analytical techniques to insect studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Formetanate Degradation in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of formetanate hydrochloride in aqueous environments. This compound, a carbamate and formamidine pesticide, is subject to various degradation pathways, primarily hydrolysis and photodegradation, leading to the formation of several degradation products. Understanding these pathways and products is crucial for environmental risk assessment and the development of remediation strategies. This document details the degradation kinetics, influential factors, and the toxicological implications of its primary biological activity, acetylcholinesterase inhibition.

Degradation Pathways and Products

This compound's degradation in water is significantly influenced by pH, temperature, and exposure to light. The primary mechanism of degradation is the hydrolysis of the formamidine group, which is more labile than the carbamate moiety, particularly under basic conditions.

Hydrolysis

The hydrolysis of this compound proceeds through the cleavage of the N-aryl formamidine linkage. This reaction is accelerated in alkaline environments. The major degradation products identified from hydrolysis are:

-

m-formaminophenyl-N-methylcarbamate: Formed through the initial cleavage of the dimethylamine group from the formamidine moiety.

-

3'-hydroxyformanilide: Results from the hydrolysis of the formamidine group.

-

m-aminophenol: A further breakdown product resulting from the hydrolysis of the carbamate ester linkage of metabolites.

-

m-[[(dimethylamino)methylene] amino] phenol: Formed by the hydrolysis of the carbamate group while the formamidine group remains intact, though this is a less favored pathway under basic conditions.

The stability of the formamidine group is significantly lower than that of the carbamate group. Under strongly basic conditions (pH 12.6), the half-life of the formamidine group is approximately 3.9 hours, while at a mildly basic pH of 7.6, it increases to 14.4 hours.[1] In contrast, the carbamate group can persist for over six months.[1]

Photodegradation

This compound can also be degraded by sunlight in aqueous solutions. Photodegradation can lead to the formation of various products and, under certain conditions, complete mineralization to carbon dioxide, water, and inorganic ions.[2] The use of photocatalysts like titanium dioxide (TiO2) can significantly accelerate this process.[2] In the presence of UV radiation and a catalyst, 20 ppm of this compound can be completely mineralized within 125 minutes.[2]

Quantitative Data on this compound Degradation

The rate of this compound degradation and the formation of its products are highly dependent on environmental conditions. The following tables summarize the available quantitative data.

Table 1: Hydrolytic Degradation of this compound Hydrochloride

| pH | Temperature (°C) | Half-life (Formamidine Group) | Primary Degradation Products Identified | Reference |

| 12.6 | Not Specified | 3.9 hours | m-formaminophenyl-N-methylcarbamate, 3'-hydroxyformanilide | [1] |

| 7.6 | Not Specified | 14.4 hours | m-formaminophenyl-N-methylcarbamate | [1] |

| 6.7 - 8.0 | 20 | <1 to 2 days (in river water/sediment systems) | Not specified | [3] |

| 4.8 - 5.2 | 20 | 542 to 1567 days (in acidic soils) | Not specified | [3] |

Table 2: Photodegradation of this compound Hydrochloride

| Light Source | Catalyst | Initial Concentration (ppm) | Time for Complete Mineralization | Degradation Rate Constant (k) | Degradation Products | Reference |

| UV Radiation | TiO2 (Degussa P-25) | 20 | 125 minutes | Follows half-order kinetics | CO2, H2O, NH4+, NO3- | [2] |

| Sonolysis (213 kHz) | None | Not Specified | Not Applicable | 5.1 x 10⁻⁷ M min⁻¹ | Mono and dihydroxylated derivatives | [4] |

| Photocatalysis (UV) | TiO2 (1 g/L) | Not Specified | Not Applicable | 32.6 x 10⁻⁷ M min⁻¹ | Not Specified | [4] |

| Sonophotocatalysis (US + UV) | TiO2 (1 g/L) | Not Specified | Not Applicable | 28.1 x 10⁻⁷ M min⁻¹ | Not Specified | [4] |

| Sonolysis (213 kHz) | Fe³⁺ | Not Specified | Not Applicable | 14.1 x 10⁻⁷ M min⁻¹ | Not Specified | [4] |

| Photo-Fenton (UV + Fe³⁺) | Fe³⁺ | Not Specified | Not Applicable | 10.1 x 10⁻⁷ M min⁻¹ | Not Specified | [4] |

| Sonophoto-Fenton (US + UV + Fe³⁺) | Fe³⁺ | Not Specified | Not Applicable | 40.9 x 10⁻⁷ M min⁻¹ | Not Specified | [4] |

Experimental Protocols

Analysis of this compound and its Degradation Products by LC-MS/MS

This method is suitable for the quantitative analysis of this compound and its primary degradation products in aqueous samples.

1. Sample Preparation:

-

Filter aqueous samples through a 0.22 µm syringe filter to remove particulate matter.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A strong cation exchange (SCX) SPE cartridge can be used to retain this compound and its more polar metabolites.

2. LC-MS/MS System:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific MRM transitions for this compound and its degradation products need to be optimized.

3. Quantification:

-

Prepare calibration standards of this compound and its degradation products in a relevant matrix (e.g., clean water or extracted blank sample).

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of this compound and its degradation products on acetylcholinesterase (AChE) activity.

1. Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compounds (this compound and its degradation products) dissolved in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration).

2. Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 25°C).

-

Start the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

3. Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Degradation Pathway

Caption: Primary hydrolysis pathway of this compound in aqueous environments.

Experimental Workflow

References

In-Depth Toxicological Profile of Formetanate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formetanate hydrochloride is a carbamate insecticide and acaricide that functions through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of its toxicological profile, including acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The primary mechanism of toxicity is the accumulation of acetylcholine at nerve synapses, leading to a cholinergic crisis. While demonstrating high acute oral toxicity, this compound hydrochloride has not been found to be carcinogenic. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support research and development activities.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |

| CAS Number | 23422-53-9 | |

| Molecular Formula | C₁₁H₁₆ClN₃O₂ | |

| Molecular Weight | 257.72 g/mol | |

| Physical State | White to off-white crystalline solid | [1] |

| Solubility in Water | Soluble | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound hydrochloride, like other N-methyl carbamate pesticides, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[2][3][4] This inhibition is a reversible process involving the carbamylation of the serine hydroxyl group within the active site of AChE.[5][6] The binding of this compound hydrochloride to the enzyme is less stable than that of organophosphates, allowing for a more rapid reactivation of the enzyme.[3]

The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[4][6] This accumulation results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation and ultimately, neurotoxicity.[4][6] The clinical signs of this cholinergic crisis include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and respiratory distress.[7]

Acetylcholinesterase Inhibition by this compound Hydrochloride.

Toxicological Data

Acute Toxicity

This compound hydrochloride exhibits high acute toxicity via the oral route, moderate toxicity via inhalation, and low toxicity via the dermal route.[2][8] It is a dermal sensitizer but is not considered an eye irritant.[2][8]

| Study | Species | Route | Value | Unit | Reference |

| LD₅₀ | Rat | Oral | 21 | mg/kg | [2] |

| Mouse | Oral | 18 | mg/kg | [2] | |

| Dog | Oral | 19 | mg/kg | [2] | |

| Rat | Dermal | >5,600 | mg/kg | [2] | |

| Rabbit | Dermal | >10,200 | mg/kg | [2] | |

| LC₅₀ | Rat | Inhalation (4h) | 0.15 | mg/L | [4][9] |

Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the effects of repeated dosing with this compound hydrochloride.

| Study Duration | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 90-day | Rat | Oral | - | - | Data not available | |

| 1-year | Dog | Oral (dietary) | 10 ppm | - | No adverse effects observed | [10] |

| 2-year | Rat | Oral (dietary) | 200 mg/kg diet | - | No significant abnormalities | [10] |

| 2-year | Dog | Oral (dietary) | 200 mg/kg diet | - | No significant abnormalities | [10] |

Reproductive and Developmental Toxicity

Studies have indicated that young animals may be more sensitive to the effects of this compound hydrochloride.

| Study Type | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Developmental | Rat | Oral | Maternal: 10 mg/kg/day | - | - | [11][12] |

| Developmental: 13 mg/kg/day | - | - | [11][12] | |||

| Developmental | Rabbit | Oral | Maternal: 4 mg/kg/day | - | - | [11][12] |

| Developmental: 10 mg/kg/day | - | - | [11][12] | |||

| Two-Generation Reproduction | Rat | Oral | - | - | Data not available |

Genotoxicity

Based on available data, this compound hydrochloride is not considered to be mutagenic.[2] However, it has been noted that phototoxicity and photomutagenicity testing may be required based on its UV-vis absorption spectra.[3]

| Assay | OECD Guideline | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | 471 | Data not available | |

| In Vitro Micronucleus Test | 487 | Data not available | |

| In Vivo Chromosomal Aberration Test | 475 | Data not available |

Carcinogenicity

Long-term carcinogenicity bioassays in rats and mice have shown no evidence of a carcinogenic effect.[2] It is classified as a Group E chemical, indicating evidence of non-carcinogenicity for humans.[8]

Immunotoxicity

While routine toxicology studies have not shown evidence of treatment-related effects on the immune system, a specific immunotoxicity study is a data requirement by regulatory agencies.[2][3] As of the latest available information, the results of a dedicated immunotoxicity study were not found.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound hydrochloride is rapidly and extensively absorbed following oral administration.[2] It is primarily metabolized in the liver through hydrolysis and oxidative demethylation.[5] The majority of the administered dose is excreted in the urine within 24 hours, with a smaller portion eliminated in the feces.[4] There is no evidence of bioaccumulation.[2]

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Peer review of the pesticide risk assessment of the active substance this compound (variant assessed this compound hydrochloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. This compound | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Mutagenicity evaluation of pesticide analogs using standard and 6-well miniaturized bacterial reverse mutation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. testinglab.com [testinglab.com]

- 10. oecd.org [oecd.org]

- 11. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Formetanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of formetanate and its hydrochloride salt in a range of aqueous and organic media. This document is designed to be a critical resource for professionals in research, scientific, and drug development fields, offering detailed quantitative data, experimental methodologies, and visual representations of relevant chemical pathways.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative data for both this compound and its more commonly used hydrochloride salt. It is important to note that values can vary between sources, reflecting potential differences in experimental conditions such as temperature and pH.

This compound Hydrochloride Solubility

This compound is frequently formulated as its hydrochloride salt to enhance its water solubility for agricultural applications.

| Solvent | Solubility | Temperature (°C) | pH | Reference(s) |

| Water | >500,000 mg/L (>50% w/v) | Not Specified | Not Specified | [1] |

| Water | 822,000 mg/L | 25 | Not Specified | [2] |

| Water | 82,200 mg/L (82.2 g/100 mL) | 25 | Not Specified | [3] |

| Water | High | 20 | 7 | [4][5] |

| Organic Solvents | Slightly soluble | Not Specified | Not Specified | [1] |

This compound (Base) Solubility

The solubility of the this compound base is significantly lower in water compared to its hydrochloride salt.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | < 1 g/L | Not Specified | [1] |

| Water | 100 mg/L | Not Specified | [1] |

| Water | 6.3 g/L | Not Specified | [1] |

| Acetone | ~100 g/L | Not Specified | [1] |

| Acetone | <0.1% | Not Specified | [1] |

| Chloroform | ~100 g/L | Not Specified | [1] |

| Chloroform | 0.2% | Not Specified | [1] |

| Methanol | >200 g/L | Not Specified | [1] |

| Methanol | ~25% | Not Specified | [1] |

| Benzene | <0.1% | Not Specified | [1] |

| Hexane | <0.1% | Not Specified | [1] |

Experimental Protocols for this compound Analysis

Detailed experimental protocols for determining the solubility of pure this compound are not extensively described in the reviewed literature. However, numerous methods for the extraction and quantification of this compound residues from complex matrices, such as agricultural products, provide valuable insights into its solubility and partitioning behavior. These methods are crucial for residue analysis and environmental monitoring.

QuEChERS-Based Extraction for LC-MS/MS Analysis

A widely adopted method for the analysis of this compound hydrochloride in fruit samples is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[6][7]

Methodology:

-

Sample Homogenization: A representative sample of the fruit is homogenized.

-

Extraction: A subsample is extracted with acetonitrile, a solvent in which this compound hydrochloride is stable.[8][9] This step leverages the high solubility of this compound in this organic solvent.

-

Salting Out and Phase Separation: Magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is cleaned up using a d-SPE sorbent, typically a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.

-

Analysis: The final extract is analyzed by LC-MS/MS for the quantification of this compound.[6][7]

Cation Exchange Liquid Chromatography

A strong cation exchange (SCX) liquid chromatographic method has been developed for the determination of this compound hydrochloride residues in fruits.[10]

Methodology:

-

Extraction: The fruit sample is homogenized and blended with acidified acetonitrile.

-

Solid-Phase Extraction (SPE): The filtered extract is loaded onto an SCX SPE column. This step selectively retains the cationic this compound while non-cationic interferences are washed away with acetonitrile.

-

Elution and Analysis: The SPE column is coupled to an analytical SCX column for separation, and the analyte is detected by UV at 250 nm. The mobile phase consists of a buffered solution of ammonium phosphate, water, and acetonitrile.[10]

Chemical Pathways and Logical Relationships

Hydrolytic Degradation of this compound

The stability of this compound is highly dependent on pH. Its degradation primarily occurs through hydrolysis. The formamidine group is more susceptible to hydrolysis than the carbamate group, especially under basic conditions.[11]

Caption: Hydrolytic degradation of this compound.

General Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural samples, from sample preparation to final quantification.

Caption: this compound residue analysis workflow.

This comprehensive guide provides essential solubility data and analytical methodologies for this compound, serving as a valuable tool for researchers and professionals in the field. The provided information is critical for understanding the behavior of this compound and for the development of effective analytical and formulation strategies.

References

- 1. This compound hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound hydrochloride [sitem.herts.ac.uk]

- 5. This compound (Ref: SN 36056) [sitem.herts.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of this compound Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of this compound hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Formetanate Hydrochloride in Agricultural Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formetanate hydrochloride is a carbamate insecticide and miticide used to control pests on a variety of agricultural products, including fruits.[1][2] Regulatory bodies require sensitive and selective analytical methods to monitor its residues in food products to ensure consumer safety. This application note provides a detailed protocol for the quantitative analysis of this compound hydrochloride in fruit samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS detection, offering high sensitivity and specificity.[1][2][3][4]

Experimental Protocols

Sample Preparation (QuEChERS Extraction)

This protocol is adapted from the AOAC International Method 2007.01.[1][2][3][4]

Materials:

-

Homogenized fruit sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

-

Centrifuge capable of 3700 rpm

-

50 mL and 15 mL polypropylene centrifuge tubes

Procedure:

-

Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.

-

Shake vigorously for 1 minute.

-

Centrifuge at 3700 rpm for 10 minutes.[5]

-

Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 3700 rpm for 5 minutes.[5]

-

The resulting supernatant is the final extract.

-

For LC-MS/MS analysis, dilute the final extract with a suitable solvent (e.g., 50:50 methanol/water) and filter through a 0.2 µm syringe filter.[1]

LC-MS/MS Analysis

Instrumentation:

-

UPLC system equipped with a tandem-quadrupole mass spectrometer.[1]

-

Column: Acquity HSS-T3 (10 cm x 2.1 mm, 1.8 µm particle size) or equivalent.[1]

LC Parameters:

| Parameter | Value |

|---|---|

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min, with an increase to 0.4 mL/min between 8.1 and 15.0 min[1] |

| Injection Volume | 5.0 µL[1] |

| Column Temperature | 40 °C[1] |

| Gradient | See Table 2 |

Table 2: UPLC Gradient Program [1]

| Time (min) | Flow Rate (mL/min) | %A | %B |

|---|---|---|---|

| 0.0 | 0.3 | 95 | 5 |

| 1.0 | 0.3 | 95 | 5 |

| 8.0 | 0.3 | 60 | 40 |

| 8.1 | 0.4 | 60 | 40 |

| 13.0 | 0.4 | 0 | 100 |

| 14.0 | 0.4 | 95 | 5 |

| 15.0 | 0.3 | 95 | 5 |